BenchChemオンラインストアへようこそ!

Flumequine-13C3

LC-MS/MS Method Validation Isotope Dilution Mass Spectrometry

Flumequine-13C3 (CAS 1185049-09-5) is a 13C-labeled internal standard, supplied with ≥98% chemical purity and ≥98 atom% 13C enrichment, engineered for isotope dilution mass spectrometry (IDMS). Unlike deuterated analogs, the 13C3 label guarantees zero chromatographic retention time shift—ensuring perfect co-elution with native flumequine for complete matrix effect correction and uncompromised accuracy in complex biological and food matrices.

Molecular Formula C14H12FNO3
Molecular Weight 264.23 g/mol
Cat. No. B563882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumequine-13C3
Synonyms9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid-13C3;  Apurone-13C3;  Fantacin-13C3;  R 802-13C3; 
Molecular FormulaC14H12FNO3
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
InChIInChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1
InChIKeyDPSPPJIUMHPXMA-AIGZGMKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flumequine-13C3 Analytical Standard for LC-MS/MS Quantification: Procurement and Application Overview


Flumequine-13C3 (CAS 1185049-09-5) is a stable isotope-labeled analytical standard of the fluoroquinolone antibiotic flumequine, in which three carbon-12 atoms are replaced with the carbon-13 isotope (13C) . It is specifically intended for use as an internal standard (IS) for the accurate quantification of flumequine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . As a reference material, it is typically supplied with high chemical purity (≥98%) and high isotopic enrichment (≥98 atom% 13C) [1][2].

Why Unlabeled Flumequine or Deuterated Analogs Cannot Substitute for Flumequine-13C3 in Critical Quantitative Workflows


In LC-MS/MS and GC-MS quantification, the use of a stable isotope-labeled internal standard is essential to correct for analyte loss during sample preparation and for variable ionization efficiency due to matrix effects [1]. While unlabeled flumequine cannot be used as an internal standard due to its identical mass and chromatographic behavior, a critical differentiation emerges between 13C-labeled and deuterium-labeled (²H) analogs. Deuterated internal standards often exhibit a slight chromatographic retention time (RT) shift relative to the native analyte, which prevents perfect co-elution [2]. This RT difference means that the IS and analyte encounter different matrix components at the moment of ionization, leading to incomplete compensation for ion suppression or enhancement [2]. In contrast, 13C-labeled standards, such as Flumequine-13C3, co-elute precisely with the target analyte, ensuring that both experience the same matrix environment and ionization conditions, thereby providing more accurate and reliable quantification [3]. This fundamental property makes the specific 13C3-labeled form of flumequine non-substitutable in isotope dilution mass spectrometry (IDMS) methods where maximum accuracy is required.

Quantitative Evidence for Selecting Flumequine-13C3 Over Alternative Internal Standards for Flumequine Quantification


Superior Chromatographic Co-Elution: 13C3-Labeled Flumequine vs. Hypothetical Deuterated Flumequine Internal Standard

The analytical performance of a 13C-labeled internal standard is superior to a deuterated (²H) analog for fluoroquinolones. In a head-to-head study of fluoroquinolone analysis, deuterium-labeled internal standards exhibited a slight difference in LC retention time from their native analogues [1]. This chromatographic shift leads to incomplete compensation for matrix effects, as the internal standard and analyte are not co-eluting and thus experience different ion suppression/enhancement conditions [1]. In contrast, 13C-labeled standards, which have a negligible mass difference and identical chemical properties, co-elute perfectly with the target analyte, ensuring complete matrix effect correction [2]. The study reported a relative expanded uncertainty of 1-5% when using optimized LC conditions to mitigate the RT shift issue with deuterated standards [1].

LC-MS/MS Method Validation Isotope Dilution Mass Spectrometry

Verifiable High Isotopic and Chemical Purity: Flumequine-13C3 from Major Suppliers

Procurement of Flumequine-13C3 is supported by verifiable, lot-specific quality metrics that are essential for method validation and regulatory compliance. Product specifications from major suppliers indicate a minimum isotopic purity of ≥98 atom% 13C and a minimum chemical purity of ≥98% by HPLC [1]. For example, the WITEGA product (CH020) specifies HPLC purity >99.0%, isotopic purity >98.0 atom% 13C, and an overall purity >99.0% . Sigma-Aldrich's VETRANAL® analytical standard (Product No. 32384) specifies a minimum purity of ≥99.0% by HPLC . These quantitative purity metrics are critical, as any significant amount of unlabeled compound or chemical impurity can introduce bias in isotope dilution calculations and compromise the accuracy of the analytical method.

Quality Control Reference Material Procurement Specification

Advantage of Multi-Atom 13C-Labeling over Single 13C-Labeling for Complex Matrix Analysis

The 13C3 label provides a mass shift of +3 Da relative to unlabeled flumequine. This is advantageous compared to a hypothetical single 13C-label (+1 Da), as it moves the internal standard's mass-to-charge ratio (m/z) further away from the naturally abundant M+1 and M+2 isotopes of the native analyte. This separation reduces the potential for isotopic cross-talk, where the internal standard's signal could overlap with the natural isotope peaks of the analyte, or vice versa. In complex biological matrices where analyte concentrations may be low, a +3 Da mass shift ensures cleaner, more selective quantification channels in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, thereby improving the signal-to-noise ratio and the limit of quantification (LOQ) [1].

LC-MS/MS Mass Spectrometry Stable Isotope Dilution Assay

Recommended Application Scenarios for Flumequine-13C3 Based on Performance Evidence


Accurate Quantification of Flumequine in Pharmacokinetic and Drug Metabolism Studies

Flumequine-13C3 is ideally suited as an internal standard for determining flumequine concentration-time profiles in biological matrices (plasma, urine, tissue) to calculate key PK parameters (e.g., AUC, Cmax, t1/2). Its perfect co-elution and structural identity to the native analyte ensures that matrix effects and sample preparation losses are fully compensated, providing the high accuracy and precision required for drug development and veterinary pharmacology studies .

Regulatory-Compliant Residue Monitoring of Flumequine in Food and Environmental Samples

For laboratories performing surveillance testing of flumequine residues in food products (e.g., fish, meat) or environmental waters in accordance with regulatory guidelines (e.g., EU MRLs), Flumequine-13C3 is a critical component of the confirmatory LC-MS/MS method. The use of this stable isotope-labeled internal standard is necessary to meet method validation requirements for accuracy, precision, and LOQ, and to generate legally defensible data [1].

Method Development and Validation for Flumequine in Complex Multi-Residue Assays

When developing and validating new LC-MS/MS methods for flumequine as part of a multi-residue panel (e.g., with other fluoroquinolones or veterinary drugs), Flumequine-13C3 is the preferred internal standard. It simplifies method development by eliminating the need for complex matrix-matched calibration curves for flumequine. Its consistent performance across batches and sample types improves the ruggedness and reproducibility of the analytical method, as documented in published multi-analyte methods [1].

Investigation of Flumequine Metabolic Pathways and Biotransformation Products

In research settings focused on identifying and quantifying metabolites of flumequine, the 13C3-labeled compound serves as a reliable internal standard to track and correct for the recovery of the parent drug during sample workup. This allows for more accurate mass balance studies and semi-quantitative assessment of metabolite profiles, as the internal standard's behavior closely mirrors that of the parent analyte through various extraction and separation steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flumequine-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.